molecular formula C8H5ClFNO B13091152 4-Chloro-2-fluoro-6-methoxybenzonitrile

4-Chloro-2-fluoro-6-methoxybenzonitrile

Cat. No.: B13091152
M. Wt: 185.58 g/mol
InChI Key: ORCMJSFIOSMTDE-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-methoxybenzonitrile: is a chemical compound with the molecular formula C₈H₆ClFNO. Its structure consists of a benzene ring substituted with chlorine, fluorine, and a methoxy group, along with a nitrile functional group. Here’s the chemical structure:

C₆H₄ClFNO\text{C₆H₄ClFNO} C₆H₄ClFNO

Preparation Methods

Synthetic Routes::

    Direct Fluorination Method: This involves introducing fluorine directly onto the aromatic ring using a fluorinating agent.

    Substitution Reaction: Starting from 4-chloro-6-methoxybenzonitrile, fluorine can replace the chlorine atom via nucleophilic substitution.

    Sandmeyer Reaction: Involves diazotization of 4-chloro-6-methoxyaniline followed by replacement of the diazonium group with fluorine.

Industrial Production:: Industrial-scale production typically employs the direct fluorination method due to its efficiency and scalability.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: 4-Chloro-2-fluoro-6-methoxybenzonitrile can undergo nucleophilic substitution reactions, replacing the chlorine or fluorine atom.

    Oxidation/Reduction: While not common, it may participate in oxidation or reduction reactions.

Common Reagents and Conditions::

    Fluorinating Agents: Examples include hydrogen fluoride (HF) or reagents like Selectfluor.

    Base-Catalyzed Substitution: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in polar solvents.

    Sandmeyer Reaction: Sodium nitrite (NaN₃) for diazotization, followed by copper(I) fluoride (CuF) for fluorination.

Major Products:: The major product depends on the specific reaction conditions. It could be 4-fluoro-2-chloro-6-methoxybenzonitrile or this compound.

Scientific Research Applications

    Medicinal Chemistry: Investigated as potential drug candidates due to its structural features.

    Agrochemicals: Used in designing pesticides and herbicides.

    Materials Science: Building blocks for functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. It may interact with cellular targets or enzymes, affecting biological processes.

Comparison with Similar Compounds

    4-Methoxybenzonitrile: Similar in structure but lacks the fluorine substitution.

    2-Fluoro-6-methoxybenzonitrile: Shares the methoxy and fluorine groups but lacks the chlorine.

Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

4-chloro-2-fluoro-6-methoxybenzonitrile

InChI

InChI=1S/C8H5ClFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3

InChI Key

ORCMJSFIOSMTDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)F)C#N

Origin of Product

United States

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